Tirbanibulin Mesylate

Actinic Keratosis Field Therapy Tolerability

Tirbanibulin mesylate is a first-in-class dual Src kinase (IC50 ~20 nM) and tubulin polymerization inhibitor approved for a 5-day topical actinic keratosis regimen, now with an expanded FDA treatment area up to 100 cm². Its key differentiator is superior real-world adherence (>99%) versus 5-FU (88.2%) due to significantly lower local skin reaction scores, without the elevated cSCC risk seen with withdrawn ingenol mebutate. For research, its substrate-site-directed, non‑ATP‑competitive mechanism provides high selectivity over PDGFR, EGFR, and JAK, enabling precise kinase signaling studies.

Molecular Formula C27H33N3O6S
Molecular Weight 527.6 g/mol
CAS No. 1080645-95-9
Cat. No. B1673879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirbanibulin Mesylate
CAS1080645-95-9
SynonymsKX2391 Mesylate;  KX2 391 Mesylate;  KX2-391 Mesylate
Molecular FormulaC27H33N3O6S
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4)
InChIKeyJGSYRKUPDSSTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tirbanibulin Mesylate for Actinic Keratosis: Procurement & Research-Grade Specifications


Tirbanibulin mesylate (CAS 1080645-95-9), marketed as Klisyri, is a first-in-class dual inhibitor of Src kinase (non-ATP competitive, substrate-site directed, IC50 ~20 nM) and tubulin polymerization [1], approved for the topical field treatment of actinic keratosis (AK) on the face and scalp [2]. Its 1% ointment formulation is applied once daily for a notably short 5-day regimen [3], with the FDA subsequently expanding the approved treatment area up to 100 cm² based on confirmatory Phase III safety data [4].

Tirbanibulin Mesylate: Why Substitution with Other AK Field Therapies Carries Quantifiable Risk


Tirbanibulin mesylate's differentiation is not based on superior efficacy alone but on a unique combination of a five-day treatment duration and a distinct tolerability profile, which is not interchangeable with other in-class actinic keratosis (AK) field therapies. Direct comparative data show that while short-term clearance rates may be comparable to 5-fluorouracil (5-FU) and photodynamic therapy (PDT), tirbanibulin consistently demonstrates significantly lower local skin reaction (LSR) scores [1]. This translates to markedly higher real-world adherence (over 99% complete compliance) compared to 5-FU (88.2%) [2]. Furthermore, unlike the withdrawn ingenol mebutate, tirbanibulin is not associated with an elevated risk of cutaneous squamous cell carcinoma (cSCC) [3], underscoring that not all microtubule inhibitors share the same long-term safety profile.

Tirbanibulin Mesylate Evidence Guide: Head-to-Head Tolerability and Adherence Differentiation


Tirbanibulin vs. 5-FU & PDT: Direct Comparative Local Skin Reaction (LSR) Tolerability

In a prospective randomized (1:1:1) study of 45 patients with relapsing AK, tirbanibulin 1% ointment demonstrated significantly lower local skin reaction (LSR) severity scores compared to both 5-fluorouracil 4% cream and photodynamic therapy (PDT) [1]. This establishes a clear differentiation in tolerability, not efficacy, which was comparable among the three treatments.

Actinic Keratosis Field Therapy Tolerability

Tirbanibulin vs. 5-FU: Real-World Treatment Adherence and Completion Rates

Real-world data reveals a stark difference in patient adherence, a critical factor for successful field therapy. In a head-to-head comparison, patients using tirbanibulin 1% ointment achieved over 99% complete compliance with the 5-day treatment course, whereas those using 5% 5-fluorouracil cream had only an 88.2% complete compliance rate [1]. This quantifies the impact of a short, well-tolerated regimen on actual patient behavior.

Actinic Keratosis Patient Adherence Real-World Evidence

Tirbanibulin vs. Ingenol Mebutate: Class-Level Differentiation in Long-Term Carcinogenic Risk

While both are microtubule inhibitors, tirbanibulin and ingenol mebutate have diverging safety profiles. Ingenol mebutate was withdrawn from international markets due to an associated increased risk of cutaneous squamous cell carcinoma (cSCC) [1]. In contrast, long-term follow-up data from tirbanibulin's pivotal trials and subsequent safety studies have not identified such a safety signal, with its safety profile remaining favorable [2].

Actinic Keratosis Microtubule Inhibitor Safety Profile

Tirbanibulin in Research: In Vitro Selectivity and Cytotoxicity Profile vs. Broad-Spectrum Src Inhibitors

For research procurement, tirbanibulin mesylate offers a unique pharmacological profile. It is a highly selective, non-ATP competitive inhibitor of Src kinase with an IC50 of approximately 20 nM, showing selectivity over PDGFR, EGFR, JAK1, JAK2, Lck, and ZAP-70 [1]. In cancer cell lines, its growth inhibition (GI50) varies from 9 nM to 60 nM, demonstrating potent and differential anti-proliferative activity [1]. This contrasts with multi-targeted kinase inhibitors like dasatinib, which potently inhibits both SRC and BCR-ABL , making tirbanibulin a more precise tool for dissecting Src-specific signaling.

Src Kinase Cancer Cell Lines Selectivity

Tirbanibulin Mesylate: Physicochemical Stability and Storage Specifications for R&D

Tirbanibulin mesylate exhibits good solubility in DMSO (≥90 mg/mL) . In lyophilized form, it is stable for 36 months when stored at -20°C under desiccated conditions [1]. For solution-phase research, it is recommended to store stock solutions at -20°C and use within 1-3 months to prevent loss of potency, and to avoid multiple freeze/thaw cycles [1].

Drug Formulation Stability Solubility

Tirbanibulin Mesylate: Key Application Scenarios for Clinical and Research Procurement


First-Line Field Therapy for Actinic Keratosis in Adherence-Challenged Patient Populations

Based on direct head-to-head data showing over 99% complete compliance with the 5-day tirbanibulin regimen versus 88.2% for 5-FU [5], procurement of tirbanibulin 1% ointment is strongly indicated for dermatology clinics and hospital formularies managing AK in patient cohorts where treatment adherence to longer or more irritating regimens (e.g., 5-FU, imiquimod) is historically low. The significantly lower LSR scores compared to 5-FU and PDT (p<0.001) directly support this use case.

Treatment of Actinic Keratosis Over Larger Surface Areas (Up to 100 cm²)

With the FDA's 2024 expanded approval for treatment areas up to 100 cm², supported by a positive Phase III safety study [5], tirbanibulin is now a uniquely positioned option for managing extensive field cancerization. This regulatory update provides a clear procurement rationale for clinicians and healthcare systems treating patients with numerous or widely distributed AK lesions, where other field therapies may be less practical or less well-tolerated over large surface areas.

Src Kinase-Specific Mechanistic Studies in Cancer Research

For academic and pharmaceutical research laboratories, tirbanibulin mesylate serves as a selective tool compound to dissect Src kinase signaling pathways. Its non-ATP competitive, substrate-site directed inhibition with high selectivity over other kinases (e.g., PDGFR, EGFR, JAK) [5] allows for experimental designs that avoid the confounding effects of broader kinome inhibition seen with agents like dasatinib or bosutinib . This precision is essential for target validation and for understanding Src's specific role in cellular processes like proliferation and migration.

Reference Standard for Microtubule Inhibitor Safety Benchmarking

Given the withdrawal of ingenol mebutate from the AK market due to concerns over an increased risk of cutaneous squamous cell carcinoma (cSCC) [5], tirbanibulin has become a key reference standard for benchmarking the safety of new microtubule inhibitors in dermatology. Procurement of tirbanibulin as a comparator compound in preclinical toxicology and safety pharmacology studies is therefore a scientifically sound choice for developers of novel topical agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirbanibulin Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.